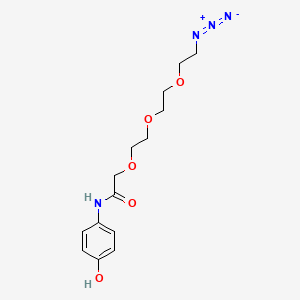

Phenol-amido-C1-PEG3-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H20N4O5 |

|---|---|

Molecular Weight |

324.33 g/mol |

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20) |

InChI Key |

UIVPCIQDQHNCCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenol-amido-C1-PEG3-N3: Properties, Synthesis, and Applications in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and the application of Phenol-amido-C1-PEG3-N3, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a cornerstone in the design of novel therapeutics aimed at targeted protein degradation.

Core Chemical Properties

This compound is a well-defined chemical entity with specific physicochemical properties that are crucial for its function as a PROTAC linker. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide | [1] |

| Molecular Formula | C14H20N4O5 | [1] |

| Molecular Weight | 324.33 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O | [1] |

| CAS Number | 1096439-18-7 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO, DMF | [2] |

| Purity | ≥95% (typical for commercial products) |

Synthesis Protocol

Part 1: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide (Intermediate A)

-

Materials: 4-aminophenol (B1666318), chloroacetyl chloride, a suitable aprotic solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).

-

Procedure:

-

Dissolve 4-aminophenol in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add triethylamine (B128534) to the solution.

-

Add chloroacetyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield Intermediate A.

-

Part 2: Synthesis of 1-(2-azidoethoxy)-2-(2-ethoxy)ethanol (A plausible PEG3-azide precursor)

The synthesis of the PEG3-azide moiety can be achieved through various methods. A common approach involves the azidation of a corresponding PEG-halide or PEG-tosylate.

Part 3: Synthesis of this compound

-

Materials: Intermediate A (2-chloro-N-(4-hydroxyphenyl)acetamide), a suitable PEG3-azide alcohol, sodium hydride, and anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the PEG3-azide alcohol in anhydrous THF.

-

Add sodium hydride portion-wise at 0 °C to form the alkoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Intermediate A in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography to obtain this compound.

-

Role in PROTAC Technology: A Signaling Pathway Perspective

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins implicated in disease[5][6]. The linker plays a crucial role in connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome[5].

Caption: Mechanism of action of a PROTAC utilizing a linker like this compound.

Experimental Workflow: PROTAC Synthesis and Evaluation

The azide (B81097) functionality of this compound makes it particularly suitable for "click chemistry," a highly efficient and specific conjugation method[7]. The following workflow outlines the synthesis of a PROTAC using this linker and its subsequent biological evaluation.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocol for PROTAC Synthesis via Click Chemistry:

-

Materials: this compound, an alkyne-functionalized ligand for the target protein, an alkyne-functionalized ligand for the E3 ligase, copper(II) sulfate, sodium ascorbate (B8700270), and a suitable solvent (e.g., DMSO/water).

-

Procedure:

-

Dissolve the alkyne-functionalized ligands and this compound in the solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.

-

Add an aqueous solution of copper(II) sulfate to initiate the click reaction.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the PROTAC molecule using preparative HPLC.

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

This technical guide provides a foundational understanding of this compound, a vital tool for researchers in the burgeoning field of targeted protein degradation. Its well-defined structure and versatile reactivity make it an invaluable component in the rational design and synthesis of next-generation therapeutics.

References

- 1. This compound | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. ias.ac.in [ias.ac.in]

- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Mechanism of Action of Phenol-amido-C1-PEG3-N3 in Targeted Protein Degradation

Disclaimer: The molecule "Phenol-amido-C1-PEG3-N3" is described in chemical supplier databases as a PEG-based PROTAC linker used for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] It is a chemical building block rather than a complete, functional protein degrader. This guide, therefore, describes the mechanism of action of a hypothetical PROTAC, herein named PAC-21 , which incorporates the this compound linker. The principles, data, and protocols described are representative of a typical PROTAC designed for targeted protein degradation.

Introduction to Targeted Protein Degradation and PAC-21

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[6][7] Unlike traditional inhibitors that only block a protein's function, TPD physically removes the protein from the cell.[6]

Proteolysis Targeting Chimeras (PROTACs) are the leading class of TPD agents.[6][8] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[6][8] One ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[8] This dual binding forms a "molecular bridge" between the target and the E3 ligase, leading to the target's degradation.[6][9]

The hypothetical molecule, PAC-21 , is conceptualized as a PROTAC that leverages the This compound component as its linker.[1][2] For the purpose of this guide, we will assume:

-

The "Phenol-amido" portion of the linker is attached to a warhead that binds to a hypothetical Target Protein X (TPX) .

-

The "Azide (N3)" end of the linker is used as a chemical handle to attach a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Core Mechanism of Action: The PROTAC Catalytic Cycle

PAC-21 induces the degradation of TPX through a catalytic cycle that hijacks the Ubiquitin-Proteasome System.[7][8] The process involves several key steps:

-

Ternary Complex Formation : PAC-21, being bifunctional, first binds to both the Target Protein X (TPX) and the Cereblon (CRBN) E3 ligase simultaneously inside the cell. This forms a transient, productive ternary complex (TPX::PAC-21::CRBN).[6][9] The formation of this complex is the crucial event that initiates the degradation process.[10]

-

Polyubiquitination : Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to specific lysine (B10760008) residues on the surface of TPX.[6] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[7]

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[7][8] The proteasome recognizes, unfolds, and degrades the ubiquitinated TPX into small peptides.

-

Recycling of PAC-21 : After the ubiquitination of the target, the ternary complex disassembles, and PAC-21 is released.[6][9] The single molecule of PAC-21 can then bind to another molecule of TPX and CRBN, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bio-fount.com [bio-fount.com]

- 4. targetmol.cn [targetmol.cn]

- 5. This compound | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ijcrr.com [ijcrr.com]

A Technical Guide to the Discovery and Development of a PROTAC Incorporating a Phenol-amido-C1-PEG3-N3 Linker

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Phenol-amido-C1-PEG3-N3" is a chemical descriptor for a linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is not a standalone therapeutic agent.[1][2] This guide outlines a representative discovery and development timeline for a hypothetical PROTAC, herein named "PAC-101," which utilizes this specific linker to target the oncogenic protein BRD4 for degradation.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4][5] A PROTAC molecule is comprised of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][6][7] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target and the E3 ligase.[][9][10]

This whitepaper details the discovery and preclinical development of PAC-101, a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a validated target in various cancers. PAC-101 employs a this compound linker, a flexible polyethylene (B3416737) glycol (PEG)-based linker featuring an azide (B81097) group for efficient synthesis via click chemistry.[1][3][11]

The PAC-101 Molecule and Rationale

PAC-101 is a heterobifunctional molecule designed to recruit BRD4 to the Cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

-

Target Ligand: A derivative of a known BRD4 inhibitor, functionalized with an alkyne group for click chemistry ligation.

-

E3 Ligase Ligand: Pomalidomide, a well-characterized CRBN binder.[3]

-

Linker: The this compound linker connects the two ligands. The PEG component enhances solubility and the azide handle allows for a modular and efficient synthesis.[3][][9]

The rationale for this design is to leverage a validated target (BRD4) and a well-understood E3 ligase (CRBN) with a versatile linker that facilitates rapid library synthesis and optimization.[10]

Discovery and Development Timeline

The preclinical development of PAC-101 followed a structured, multi-year timeline, from initial design to candidate nomination.

| Phase | Duration | Key Activities | Outcomes |

| Phase 1: Design & Synthesis | 6 Months | - Computational modeling of ternary complex- Synthesis of a library of PROTACs with varying linker attachment points- Chemical characterization (NMR, LC-MS, Purity) | - Identification of PAC-101 as lead structure- Optimized, scalable synthesis route established |

| Phase 2: In Vitro Profiling | 12 Months | - Binary binding assays (SPR)- Ternary complex formation assays (TR-FRET)- Cellular degradation assays (Western Blot, In-Cell Western)- Cell viability/cytotoxicity assays in cancer cell lines | - Confirmed high-affinity binding to BRD4 and CRBN- Demonstrated potent and selective degradation of BRD4- Showed on-target anti-proliferative effects |

| Phase 3: Preclinical & ADME | 18 Months | - In vitro ADME (metabolic stability, permeability)- In vivo pharmacokinetic (PK) studies in mice- In vivo pharmacodynamic (PD) studies (tumor BRD4 degradation)- Efficacy studies in mouse xenograft models | - Favorable ADME profile- Sufficient in vivo exposure and target engagement- Demonstrated tumor growth inhibition |

Quantitative Data Summary

Table 4.1: In Vitro Biological Activity of PAC-101

| Assay | Parameter | Result |

| BRD4 Binding (SPR) | KD | 25 nM |

| CRBN Binding (SPR) | KD | 150 nM |

| Ternary Complex Formation (TR-FRET) | EC50 | 80 nM |

| BRD4 Degradation (MCF-7 cells) | DC50 | 10 nM |

| BRD4 Degradation (MCF-7 cells) | Dmax | >95% |

| Cell Viability (MCF-7 cells) | GI50 | 30 nM |

Table 4.2: Preclinical Pharmacokinetic Profile of PAC-101 (Mouse)

| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) |

| Cmax | 1,200 ng/mL | 450 ng/mL |

| AUClast | 3,500 ngh/mL | 2,800 ngh/mL |

| T1/2 | 2.5 hours | 3.1 hours |

| Bioavailability (F%) | N/A | 25% |

Key Experimental Protocols

Synthesis of PAC-101 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final step in PAC-101 synthesis, where the azide-containing linker is "clicked" onto the alkyne-functionalized BRD4 ligand.

-

Reagent Preparation: Dissolve the alkyne-functionalized BRD4 ligand (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of THF and water.

-

Catalyst Addition: Add copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor reaction progress by LC-MS.

-

Workup: Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to yield PAC-101 as a white solid.

-

Characterization: Confirm the structure and purity (>98%) using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Protocol for Measuring BRD4 Degradation

This protocol is used to determine the DC50 and Dmax of PAC-101.[12]

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PAC-101 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[12]

Mandatory Visualizations

Diagram 1: General Mechanism of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Diagram 2: Experimental Workflow for PROTAC Evaluation

Caption: A streamlined workflow for PROTAC discovery and preclinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. promegaconnections.com [promegaconnections.com]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

The Strategic Advantage of Phenol-Amido PEG Linkers in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of therapeutic drug development, the choice of a chemical linker is a paramount decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of linkers, the phenol-amido polyethylene (B3416737) glycol (PEG) linker has emerged as a sophisticated tool, offering a unique combination of properties that address key challenges in drug delivery. This in-depth technical guide explores the theoretical advantages of the phenol-amido PEG linker, supported by experimental data and detailed methodologies, to provide a comprehensive resource for its application in areas such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles: The Synergy of Phenol (B47542), Amide, and PEG

The phenol-amido PEG linker architecture integrates three key components, each contributing distinct and synergistic advantages to the final bioconjugate.

-

Polyethylene Glycol (PEG) Chain: The hydrophilic and flexible PEG spacer is a well-established component in bioconjugation. Its primary roles include enhancing the aqueous solubility of hydrophobic payloads, increasing the hydrodynamic radius of the conjugate to reduce renal clearance and prolong circulation half-life, and providing a steric shield that can minimize immunogenicity and protect against enzymatic degradation.[1][2] The length of the PEG chain is a critical and tunable parameter that can be optimized to balance these benefits with potential drawbacks such as steric hindrance at the target site.[3]

-

Amide Bond: The amide bond provides a stable and robust connection within the linker, contributing to the overall chemical stability of the bioconjugate in systemic circulation.[4] This stability is crucial to prevent the premature release of the payload, which could lead to off-target toxicity and reduced therapeutic efficacy.[5] The formation of the amide bond is a well-characterized and efficient chemical transformation, often achieved through reactions like N-hydroxysuccinimide (NHS) ester chemistry with primary amines.[4][6]

-

Phenol Group: The inclusion of a phenol group, an aromatic moiety, can impart a degree of rigidity to the linker. This can be advantageous in specific applications, such as PROTACs, where the linker's conformation is critical for the effective formation of a ternary complex between the target protein and an E3 ligase.[7][8] Studies have suggested that aromatic linkers can contribute to the stability of nanocarriers.[9][10] Furthermore, the phenolic hydroxyl group can serve as a versatile chemical handle for conjugation.[11]

Quantitative Data Summary

The following tables summarize the impact of linker composition on key properties of bioconjugates. While direct head-to-head comparative data for phenol-amido PEG linkers is emerging, the presented data from studies on related linker types provides valuable insights into the expected performance characteristics.

Table 1: Comparative In Vivo Stability of Different ADC Linker Types

| Linker Type | Cleavage Mechanism | Typical Half-Life in Circulation | Key Features |

| Non-cleavable (e.g., Thioether) | Lysosomal degradation of the antibody | High | High stability, relies on antibody catabolism for payload release.[12] |

| Enzyme-sensitive (e.g., Valine-Citrulline) | Protease (e.g., Cathepsin B) cleavage | Moderate to High | Stable in circulation, cleaved in the tumor microenvironment or intracellularly.[12] |

| pH-sensitive (e.g., Hydrazone) | Acid-catalyzed hydrolysis | Low to Moderate | Cleaved in the acidic environment of endosomes/lysosomes.[5][12] |

| Redox-sensitive (e.g., Disulfide) | Reduction by intracellular glutathione | Moderate | Cleaved in the reducing intracellular environment.[12] |

| Phenol-Amido (as part of a stable linker) | N/A (if non-cleavable) | Expected to be High | The robust amide bond contributes to high stability in circulation. |

Table 2: Influence of Linker Properties on PROTAC Permeability and Metabolism

| Linker Characteristic | Impact on Permeability | Impact on Metabolism | Rationale |

| Increased Flexibility (e.g., PEG) | Can enhance permeability by allowing the molecule to adopt folded conformations with reduced polar surface area.[7][8] | May be more susceptible to oxidative metabolism compared to rigid linkers.[13][14] | Flexible linkers can shield polar groups through intramolecular interactions. |

| Increased Rigidity (e.g., Aromatic/Phenol) | Can improve metabolic stability.[15] | Generally more stable to oxidative metabolism.[13] | Rigid structures can limit access of metabolic enzymes. |

| Presence of Amide Bonds | May decrease permeability due to increased polar surface area if not shielded.[16] | Amide bonds are generally stable to hydrolysis in circulation.[17][18] | Intramolecular hydrogen bonding can mitigate the negative impact on permeability.[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of phenol-amido PEG linkers. The following protocols provide a generalized framework for key experimental procedures.

Protocol 1: Synthesis of a Heterobifunctional Amido-PEG Linker with a Protected Amine

This protocol describes the synthesis of a t-Boc-N-amido-PEG-Br linker, which can subsequently be used to alkylate a phenol-containing molecule.

Materials:

-

t-Boc-N-amido-PEG-OH

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (Et3N)

-

Methanesulfonyl chloride (MsCl)

-

Lithium bromide (LiBr)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Mesylation of the Terminal Hydroxyl Group:

-

Dissolve t-Boc-N-amido-PEG-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add triethylamine (2.2 eq).

-

Slowly add methanesulfonyl chloride (1.7 eq) dropwise.

-

Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

-

Bromination of the Mesylated Intermediate:

-

Dissolve the crude mesylated intermediate in acetone.

-

Add lithium bromide (10-15 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, remove acetone under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[11]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure t-Boc-N-amido-PEG-Br.[11]

-

Protocol 2: Conjugation of a Phenol-Containing Molecule to the Amido-PEG-Br Linker

Materials:

-

Phenol-containing molecule (e.g., a protein ligand)

-

t-Boc-N-amido-PEG-Br

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Base (e.g., potassium carbonate or cesium carbonate)

-

Ethyl acetate

-

Water and brine

Procedure:

-

Deprotonation of the Phenol:

-

Dissolve the phenol-containing molecule (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add a suitable base (e.g., K2CO3, 2-3 eq).

-

Stir at room temperature for 30-60 minutes.[11]

-

-

Alkylation:

-

Add a solution of t-Boc-N-amido-PEG-Br (1.1-1.5 eq) in the same solvent.

-

Heat the reaction to 60-80°C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.[11]

-

-

Work-up and Purification:

-

Cool the reaction and filter off inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.[11]

-

Protocol 3: General Protocol for Antibody-Drug Conjugation using an Amine-Reactive Linker

This protocol describes the conjugation of a drug-linker construct containing a carboxylic acid to an antibody via NHS ester chemistry, forming a stable amide bond.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-linker construct with a terminal carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous DMF or DMSO

-

Desalting column

Procedure:

-

Activation of the Drug-Linker:

-

Dissolve the drug-linker construct in anhydrous DMF or DMSO.

-

Add EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid group.

-

Incubate for 15-30 minutes at room temperature.[5]

-

-

Conjugation to the Antibody:

-

Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate for 2 hours at room temperature with gentle mixing.[5]

-

-

Purification:

-

Remove unconjugated drug-linker and byproducts using a desalting column equilibrated with a suitable storage buffer.[5]

-

-

Characterization:

-

Determine the final protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

-

Determine the average Drug-to-Antibody Ratio (DAR) (e.g., by HIC-HPLC or LC-MS).[5]

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of phenol-amido PEG linkers.

Caption: Synthetic workflow for a phenol-amido PEG linker and its conjugation.

Caption: General experimental workflow for ADC development.

Caption: Mechanism of action for a PROTAC utilizing a phenol-amido PEG linker.

Conclusion

The phenol-amido PEG linker represents a sophisticated and versatile tool in the field of bioconjugation. By combining the well-established benefits of PEGylation with the stability of an amide bond and the unique conformational influence of a phenol group, this linker class offers a powerful platform for the development of advanced therapeutics. The ability to fine-tune the linker's length and composition provides a high degree of control over the physicochemical and pharmacokinetic properties of the final bioconjugate. As our understanding of the intricate relationship between linker structure and biological activity continues to grow, the rational design and application of phenol-amido PEG linkers are poised to play an increasingly important role in the creation of safer and more effective targeted therapies.

References

- 1. purepeg.com [purepeg.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uregina.ca [uregina.ca]

- 18. Kinetics of amide and peptide cleavage by alkaline hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Phenol-amido-C1-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage under mild, physiological conditions.[1][2]

Phenol-amido-C1-PEG3-N3 is a versatile chemical tool containing a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phenol-amido moiety. The PEG linker enhances aqueous solubility and can reduce steric hindrance, making it an ideal component for various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[4] These application notes provide a detailed protocol for the SPAAC reaction of this compound with a DBCO-functionalized molecule.

Key Features of SPAAC with this compound

-

Biocompatibility: The copper-free nature of SPAAC makes it suitable for applications in living cells and in vivo, avoiding the cytotoxicity associated with copper catalysts.[1][2][3]

-

High Selectivity: The azide and cyclooctyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological systems.[4]

-

Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1][2]

-

Enhanced Solubility: The PEG3 linker on this compound improves the hydrophilicity of the molecule and its conjugates.[4]

-

Versatility: The resulting triazole linkage is highly stable, making this chemistry suitable for creating robust bioconjugates for a variety of applications.[1]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H20N4O5 |

| Molecular Weight | 324.33 g/mol [5] |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide[5] |

| Appearance | Solid |

| Storage Conditions | Store at -20°C or -80°C[1] |

Experimental Protocols

This protocol describes a general procedure for the conjugation of this compound to a DBCO-functionalized molecule. The specific concentrations and reaction parameters may require optimization depending on the properties of the reaction partner.

Materials

-

This compound

-

DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-NHS ester)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4 (or other suitable amine-free buffer like HEPES)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Reagent Preparation

-

This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution in anhydrous DMSO.

-

-

DBCO-Functionalized Molecule Stock Solution:

-

Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.

-

SPAAC Reaction Procedure

-

In a suitable reaction vessel, add the desired amount of the DBCO-functionalized molecule.

-

Add the this compound stock solution to the reaction vessel. A 2-4 fold molar excess of the DBCO reagent over the azide is a good starting point.[1]

-

If necessary, add PBS (pH 7.4) to the reaction mixture. The final concentration of DMSO should ideally be kept below 20% (v/v) to ensure solubility and minimize potential effects on biomolecules if present.[6]

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature (20-25°C) for 2-12 hours or at 37°C for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.[1][4]

-

Monitor the reaction progress using an appropriate analytical technique.

Reaction Monitoring

The progress of the SPAAC reaction can be monitored by tracking the consumption of the DBCO reagent, which has a characteristic UV absorbance at approximately 309 nm.[6][7]

-

Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.

-

Prepare the reaction mixture as described in the protocol. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.

-

Use a reference cuvette containing the buffer and this compound to zero the spectrophotometer.

-

Initiate the reaction by adding the DBCO-functionalized molecule and immediately begin monitoring the decrease in absorbance at 309 nm over time.

Alternatively, the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the product, which will have a higher molecular weight than the reactants.

Purification and Characterization

-

Purification: Once the reaction is complete, the desired product can be purified from unreacted starting materials and byproducts using RP-HPLC.

-

Characterization: The identity and purity of the final conjugate should be confirmed by:

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.

-

NMR Spectroscopy: To confirm the structure of the triazole product.

-

Quantitative Data

The following tables provide representative quantitative data for SPAAC reactions. Note that specific rates for this compound are not available in the literature; however, the data presented for similar PEGylated azides and DBCO derivatives offer a reasonable expectation of reaction performance.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives

| Cyclooctyne Derivative | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22[7] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37[7] |

| DBCO Derivatives (General) | - | - | ~0.1 - 2.0[7] |

This table illustrates the general range of reaction rates for DBCO derivatives. The presence of a PEG linker on the cyclooctyne has been shown to increase the reaction rate.[8]

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

| Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS (7) | 0.32 - 0.85 |

| HEPES (7) | 0.55 - 1.22 |

| DMEM | 0.59 - 0.97 |

| RPMI | 0.27 - 0.77 |

This data highlights that the choice of buffer and pH can significantly impact the kinetics of the SPAAC reaction. HEPES buffer at pH 7 generally provides higher reaction rates compared to PBS.

Diagrams

Caption: SPAAC reaction schematic.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Phenol-amido-C1-PEG3-N3 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol-amido-C1-PEG3-N3 is a versatile, PEG-based bifunctional linker primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer research. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This linker contains a phenol-amido group at one end and a terminal azide (B81097) group at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) chain. The azide group allows for efficient conjugation to a warhead (a ligand for the target protein) via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The phenol-amido moiety can be functionalized to attach a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

These application notes provide an overview of the utility of this compound in the development of PROTACs targeting key cancer-related proteins such as Bromodomain-containing protein 4 (BRD4), Epidermal Growth Factor Receptor (EGFR), and the Androgen Receptor (AR). Detailed protocols for the synthesis and biological evaluation of these PROTACs are also provided.

Applications in Cancer Research

The primary application of this compound is as a linker in the construction of PROTACs to induce the degradation of oncoproteins. The modular nature of this linker allows for the facile synthesis of libraries of PROTACs with different target-binding and E3 ligase-recruiting moieties.

Targeted Degradation of BRD4

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that plays a critical role in the transcriptional regulation of key oncogenes, including c-MYC. Overexpression of BRD4 is implicated in various cancers, making it an attractive therapeutic target. PROTACs designed to degrade BRD4 have shown potent anti-proliferative activity in cancer cell lines. The use of a PEG3 linker, similar in length and composition to this compound, has been shown to be effective in facilitating the formation of a stable ternary complex between BRD4, the PROTAC, and the E3 ligase, leading to efficient BRD4 degradation.

Targeted Degradation of EGFR

EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in several cancers, including non-small cell lung cancer and colorectal cancer. While EGFR inhibitors have been successful, the emergence of drug resistance is a significant clinical challenge. PROTACs that induce the degradation of EGFR offer a promising strategy to overcome resistance. PEG-based linkers are commonly used in EGFR-targeting PROTACs to optimize their physicochemical properties and degradation efficiency.

Targeted Degradation of the Androgen Receptor (AR)

The Androgen Receptor is a key driver of prostate cancer. Androgen deprivation therapy and AR antagonists are standard treatments, but resistance often develops. AR-targeting PROTACs have demonstrated the ability to effectively degrade the AR protein, offering a novel therapeutic approach for castration-resistant prostate cancer. The length and flexibility of the linker are critical for optimal AR degradation, and PEG3-containing linkers have been successfully employed in this context.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative PROTACs utilizing PEG3 linkers for the degradation of BRD4, EGFR, and AR in various cancer cell lines. The data is presented as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.

| Target Protein | PROTAC (Representative) | Cell Line | DC50 (nM) | IC50 (nM) | Citation |

| BRD4 | Compound with GNE-987 degrader and PEG-based linker | PC3 (Prostate Cancer) | 0.39 | Not Reported | [1] |

| BRD4 | Compound with GNE-987 degrader and PEG-based linker | PC3 (Prostate Cancer) | 0.24 | Not Reported | [1] |

| EGFR | Dacomitinib-based PROTAC with PEG linker | HCC-827 (Lung Cancer) | 3.57 | 6 | |

| AR | Enzalutamide-based PROTAC | Lung Cancer Cells | Nanomolar range | Not Reported | [2] |

Note: The data presented are for PROTACs with linkers structurally similar to this compound and are intended to be representative of the potential efficacy that can be achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click chemistry" conjugation of an alkyne-modified warhead (targeting the protein of interest) to the this compound linker.

Materials:

-

Alkyne-modified warhead (ligand for the protein of interest)

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., 1:1 t-BuOH/H2O, DMF, or DMSO)

-

E3 ligase ligand with a suitable functional group for conjugation to the phenol-amido moiety (e.g., a carboxylic acid for amide bond formation)

-

Coupling reagents for amide bond formation (e.g., HATU, DIPEA)

Procedure:

-

Preparation of the Linker-E3 Ligand Conjugate:

-

Functionalize the phenol (B47542) group of this compound if necessary for conjugation to the E3 ligase ligand.

-

In a reaction vessel, dissolve the E3 ligase ligand (1.0 equivalent) and the phenol-amido functionalized linker (1.1 equivalents) in a suitable solvent (e.g., DMF).

-

Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by preparative HPLC to obtain the azide-PEG3-linker-E3 ligase ligand conjugate.

-

-

CuAAC Reaction (Click Chemistry):

-

In a reaction vial, dissolve the alkyne-modified warhead (1.0 equivalent) and the azide-PEG3-linker-E3 ligase ligand conjugate (1.1 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H2O).

-

In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in the same solvent.

-

Add the catalyst solution to the reaction mixture.

-

Add a freshly prepared solution of sodium ascorbate (1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC.

-

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of the target protein in cancer cells.[3]

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is for determining the effect of the synthesized PROTAC on the viability of cancer cells.[4]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization buffer (for MTT)

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate to stabilize the luminescent signal.

-

Read the luminescence.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.

-

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of a PROTAC synthesized using the this compound linker.

References

Application Notes and Protocols for Targeted Protein Degradation using Phenol-amido-C1-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

Phenol-amido-C1-PEG3-N3 is a versatile, PEG-based linker designed for the synthesis of PROTACs.[4][5] Its polyethylene (B3416737) glycol (PEG) component can enhance the solubility and cell permeability of the resulting PROTAC molecule.[6][7] The terminal azide (B81097) (N3) group allows for efficient and modular assembly of PROTACs using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4] This enables the rapid generation of PROTAC libraries with diverse POI ligands and E3 ligase recruiters.

These application notes provide a comprehensive guide for utilizing this compound in the development and characterization of novel PROTACs for targeted protein degradation.

Mechanism of Action

The fundamental mechanism of a PROTAC synthesized using the this compound linker involves hijacking the UPS to induce the degradation of a specific target protein.

Data Presentation: Evaluating PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6] The following tables provide representative data for PROTACs with PEG linkers targeting different proteins.

Table 1: Degradation of Bromodomain-containing protein 4 (BRD4) by a hypothetical PROTAC-X

| Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 30 | 20 |

| 100 | 10 |

| 300 | 12 |

| 1000 | 15 |

This data can be used to calculate a DC50 value and determine the Dmax.

Table 2: Comparison of Degradation Potency (DC50) and Efficacy (Dmax) for various hypothetical PROTACs with PEG linkers

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-A | Kinase X | Cancer Cell Line A | 25 | >90 |

| PROTAC-B | Transcription Factor Y | Cancer Cell Line B | 75 | 85 |

| PROTAC-C | Receptor Z | Cancer Cell Line C | 150 | 70 |

These values are essential for comparing the performance of different PROTAC designs.

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using the this compound linker.

Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol describes the quantification of target protein degradation in cultured cells following treatment with a PROTAC.[3][8]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

-

-

Detection and Analysis:

-

Prepare the ECL substrate and incubate the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is used to assess the downstream consequences of target protein degradation.[1][2]

Materials:

-

Cells seeded in an opaque-walled 96-well plate

-

PROTAC compound

-

Vehicle control (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Methodology:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well) in 90 µL of culture medium.

-

Incubate the plate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in culture medium.

-

Add 10 µL of the diluted compound or vehicle to the respective wells.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Conclusion

The this compound linker provides a valuable tool for the synthesis of PROTACs for targeted protein degradation. Its PEG structure can confer favorable physicochemical properties, while the azide handle allows for modular and efficient PROTAC assembly via click chemistry. The protocols outlined in these application notes provide a robust framework for the characterization of novel PROTACs, from the initial assessment of protein degradation to the evaluation of their effects on cell viability. By systematically applying these methods, researchers can effectively advance their targeted protein degradation programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

Revolutionizing Targeted Protein Degradation: Application Notes for PROTACs Utilizing a Phenol-Amido-PEG Linker

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for hypothetical, yet representative, Proteolysis Targeting Chimeras (PROTACs) synthesized with the versatile Phenol-amido-C1-PEG3-N3 linker. These case studies focus on two prominent cancer targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Due to the limited availability of published case studies for this specific linker, these application notes are presented as illustrative examples to guide researchers in the design and evaluation of novel PROTACs. The experimental protocols and data are based on established methodologies in the field of targeted protein degradation.

Case Study 1: A BRD4-Targeting PROTAC for Oncology Research

Application Note:

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and are frequently implicated in the development and progression of various cancers. Traditional inhibition of BRD4 has shown therapeutic promise, but challenges such as the need for continuous target engagement and the potential for drug resistance remain.

This application note describes a hypothetical PROTAC, "BRD4-Degrader-PAPB," which leverages the this compound linker to connect a BRD4-binding moiety (derived from the well-characterized inhibitor, JQ1) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), such as pomalidomide. By inducing the proximity of BRD4 to the E3 ligase, BRD4-Degrader-PAPB is designed to trigger the ubiquitination and subsequent proteasomal degradation of BRD4, offering a catalytic and potentially more durable therapeutic effect compared to simple inhibition.

Potential Applications:

-

Investigating the functional consequences of BRD4 degradation in various cancer cell lines.

-

Studying the downstream effects on oncogenic signaling pathways, such as c-Myc.

-

Evaluating the potential of BRD4 degradation as a therapeutic strategy in preclinical cancer models.

Quantitative Data Summary

| Parameter | Value | Cell Line |

| DC50 (BRD4 Degradation) | 50 nM | HeLa |

| Dmax (BRD4 Degradation) | >90% | HeLa |

| IC50 (Cell Viability) | 100 nM | HeLa |

| c-Myc mRNA Reduction | 75% at 100 nM | HeLa |

Experimental Protocols

1. Western Blot for BRD4 Degradation:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of BRD4-Degrader-PAPB (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Viability Assay (MTT):

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BRD4-Degrader-PAPB for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization and Measurement: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a plate reader.

Case Study 2: A BTK-Targeting PROTAC for Hematological Malignancies

Application Note:

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Covalent inhibitors of BTK, such as ibrutinib (B1684441), have transformed the treatment landscape for these diseases. However, acquired resistance, often through mutations in BTK, remains a clinical challenge.

This application note describes a hypothetical PROTAC, "BTK-Degrader-PAPB," designed to overcome ibrutinib resistance. This PROTAC utilizes the this compound linker to conjugate a reversible BTK inhibitor with a ligand for the von Hippel-Lindau (VHL) E3 ligase. By inducing the degradation of both wild-type and mutant BTK, BTK-Degrader-PAPB presents a promising strategy to address inhibitor resistance and provide a more profound and lasting suppression of BCR signaling.

Potential Applications:

-

Overcoming acquired resistance to covalent BTK inhibitors in cancer cell lines.

-

Investigating the impact of BTK degradation on BCR signaling and cell survival.

-

Evaluating the therapeutic potential of BTK degradation in preclinical models of B-cell malignancies.

Quantitative Data Summary

| Parameter | Value | Cell Line |

| DC50 (BTK Degradation) | 25 nM | Ramos |

| Dmax (BTK Degradation) | >95% | Ramos |

| IC50 (Cell Viability) | 60 nM | Ramos |

| p-BTK Reduction | 90% at 50 nM | Ramos |

Experimental Protocols

1. BTK Degradation Assay (Western Blot):

-

Cell Culture and Treatment: Culture Ramos cells (a human Burkitt's lymphoma cell line) and treat with increasing concentrations of BTK-Degrader-PAPB for 18 hours.

-

Protocol: Follow the same Western Blot protocol as described for BRD4, using a primary antibody specific for BTK and phospho-BTK.

2. Quantitative PCR (qPCR) for Downstream Gene Expression:

-

RNA Extraction and cDNA Synthesis: Following treatment with BTK-Degrader-PAPB, extract total RNA from the cells and synthesize cDNA.

-

qPCR Reaction: Perform qPCR using primers for genes downstream of BCR signaling (e.g., CCND1, MYC). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Application Notes and Protocols for Incorporating Phenol-amido-C1-PEG3-N3 into a Drug Discovery Workflow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol-amido-C1-PEG3-N3 is a versatile, heterobifunctional linker molecule designed for application in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a phenol (B47542) group, which can be a point of attachment for a ligand targeting a protein of interest (POI), and a terminal azide (B81097) (N3) group, which allows for covalent conjugation to another molecule using "click chemistry". The molecule is further characterized by a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility to the resulting conjugate.[1][3]

The azide functionality of this compound makes it an ideal reagent for two highly efficient and bioorthogonal click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] These reactions enable the precise and stable ligation of the linker to a molecule containing an alkyne or a strained alkyne, respectively. This modularity is a significant advantage in the construction of complex bioconjugates like PROTACs and antibody-drug conjugates (ADCs).

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the POI-binding ligand to the E3 ligase-binding ligand.

Other potential applications include:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, targeting the drug to cancer cells.

-

Targeted Drug Delivery: Functionalizing a drug molecule with this linker can allow for its conjugation to a targeting moiety, such as a peptide or a nanoparticle.

-

Fluorescent Labeling: A fluorescent probe containing an alkyne group can be "clicked" onto a biomolecule functionalized with this linker for imaging studies.

Data Presentation

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Efficiency

| Reactants | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |

| Azide-functionalized E3 Ligase Ligand + Alkyne-functionalized POI Ligand | CuSO4, Sodium Ascorbate (B8700270) | DMSO/H2O | 4 | >90 |

| Azide-PEG-Linker + Alkyne-functionalized Small Molecule | Cu(I)Br, PMDETA | DMF | 12 | 85-95 |

| Azide-functionalized Peptide + Alkyne-functionalized Fluorophore | TBTA, CuSO4, Sodium Ascorbate | aq. buffer | 1 | >95 |

This data is representative and compiled from general click chemistry literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Representative Degradation Potency of PEG-Linked PROTACs

| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC X | BRD4 | Cereblon | PEG4 | 8.7 | >95 | HeLa |

| PROTAC Y | BTK | Von Hippel-Lindau | PEG3 | 25 | ~90 | MOLM-14 |

| PROTAC Z | ERRα | Cereblon | PEG2 | 50 | >85 | MCF-7 |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. This data is illustrative and based on published results for similar PROTACs.

Experimental Protocols

The following protocols provide a general framework for using this compound in a drug discovery workflow. Optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and time) is recommended for each specific application.

Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized E3 ligase ligand to this compound, which is pre-conjugated to a POI-binding ligand.

Materials:

-

POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Anhydrous Dimethylformamide (DMF) or a mixture of DMSO and water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., HPLC, flash chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate in DMF or DMSO/water.

-

Dissolve the alkyne-functionalized E3 ligase ligand in the same solvent. A 1.1 to 1.5 molar excess of the alkyne-functionalized ligand is recommended.

-

-

Preparation of Catalyst Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 100 mM stock solution of TBTA in DMSO.

-

-

CuAAC Reaction:

-

In a reaction vessel, combine the solution of the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate and the alkyne-functionalized E3 ligase ligand.

-

Add the TBTA solution to the reaction mixture (final concentration ~1 mM).

-

Add the CuSO4 solution (final concentration ~0.1-0.5 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with an appropriate solvent and purify the PROTAC using reverse-phase HPLC or flash chromatography.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

-

Protocol 2: Synthesis of a PROTAC using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne-functionalized E3 ligase ligand (e.g., containing DBCO or BCN) to the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate.

Materials:

-

POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate

-

Strained alkyne-functionalized E3 ligase ligand (e.g., DBCO-ligand)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., HPLC, flash chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the POI-ligand-Phenol-amido-C1-PEG3-N3 conjugate in DMSO or PBS.

-

Dissolve the strained alkyne-functionalized E3 ligase ligand in the same solvent. A 1.1 to 2.0 molar excess of the strained alkyne is recommended.

-

-

SPAAC Reaction:

-

Combine the solutions of the two reactants in a reaction vessel.

-

Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the PROTAC using reverse-phase HPLC or flash chromatography to remove any unreacted starting materials.

-

-

Characterization:

-

Verify the structure and purity of the synthesized PROTAC using LC-MS and NMR.

-

Protocol 3: In-cell Protein Degradation Assay

This protocol outlines a general method to evaluate the degradation activity of the synthesized PROTAC.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

DMSO (for stock solution of PROTAC)

-

Lysis buffer

-

Protease inhibitors

-

Antibodies for Western blotting (primary antibody against the target protein, primary antibody against a loading control like GAPDH or β-actin, and a secondary antibody)

-

Reagents for Western blotting (SDS-PAGE gels, transfer buffer, blocking buffer, ECL substrate)

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

-

PROTAC Treatment:

-

Prepare a stock solution of the PROTAC in DMSO.

-

On the day of the experiment, serially dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations.

-

Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

After the treatment period, wash the cells with cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and probe with the primary antibody against the target protein and the loading control.

-

Incubate with the appropriate secondary antibody and visualize the protein bands using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-